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Abstract
L-Psicose, a rare sugar also known as D-Allulose, has garnered significant attention for its

potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1][2][3]

This technical guide provides a comprehensive overview of the metabolic fate of L-Psicose in

mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME).

The document summarizes key quantitative data from preclinical and clinical studies, outlines

experimental methodologies, and visualizes the involved biological pathways to support further

research and development.

Introduction
L-Psicose is a C3 epimer of D-fructose, found in small quantities in certain foods.[4][5][6] Its

low-calorie and potential therapeutic properties make it a subject of intense scientific interest.

[7][8] Understanding its behavior within the body is crucial for its application in food and

pharmaceuticals. This guide synthesizes current knowledge on the pharmacokinetics of L-
Psicose in mammals.

Absorption
Following oral administration, L-Psicose is readily absorbed from the small intestine into the

bloodstream.[7][9] Studies in rats have shown that it is easily moved to the blood, with
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maximum concentrations observed within an hour.[1][2][3]

Distribution
Once absorbed, L-Psicose is distributed to various organs. Autoradiography studies in mice

have shown high signals of 14C-labeled D-psicose in the liver, kidney, and bladder.[1][2][3]

Notably, accumulation of D-psicose was not observed in the brain.[1][2][3] In rats, accumulation

was primarily detected in the liver.[1][2][3][9]

Metabolism
A key characteristic of L-Psicose is that it is largely unmetabolized in the body.[4][7][10] Unlike

glucose, it does not serve as a significant energy source.[7] Studies in humans have shown

that L-Psicose absorbed in the small intestine is not metabolized into energy, as evidenced by

a lack of increase in carbohydrate energy expenditure after ingestion.[7] While most of the

absorbed L-Psicose is excreted unchanged, a small portion may be fermented by gut

microbiota in the large intestine.[5][9]

Excretion
The primary route of elimination for absorbed L-Psicose is through urinary excretion.[1][2][7][9]

In rats, approximately 33% of an oral dose is excreted in the urine within two hours.[1][2][3] In

humans, around 70% of ingested L-Psicose is excreted in the urine within 48 hours.[7] Fecal

excretion also contributes to a lesser extent.[5] The half-life of L-Psicose in the blood following

intravenous administration in rats is approximately 57 minutes, indicating rapid elimination.[1]

[2][3][9]

Quantitative Data Summary
The following tables summarize the key quantitative data on the metabolic fate of L-Psicose
from various studies.

Table 1: Pharmacokinetic Parameters of L-Psicose in Wistar Rats
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Parameter
Oral Administration (100
mg/kg)

Intravenous
Administration (100 mg/kg)

Maximum Blood Concentration

(Cmax)
48.5 ± 15.6 µg/g Not Applicable

Time to Cmax (Tmax) 1 hour Not Applicable

Urinary Excretion (1 hour) 20% of dose ~50% of dose

Urinary Excretion (2 hours) 33% of dose Not Reported

Blood Half-life (t1/2) Not Reported 57 minutes

Organ Accumulation Liver Liver

Data sourced from Tsukamoto

et al. (2014).[1][2][3][9]

Table 2: L-Psicose Concentration in Rat Blood and Tissues After Oral Administration (100

mg/kg)

Time Blood (µg/g) Liver (µg/g) Kidney (µg/g)

10 min 11.3 ± 6.4 41.4 ± 28.7 74.0 ± 54.5

30 min 41.8 ± 16.2 126.3 ± 45.0 287.0 ± 217.8

60 min 48.5 ± 15.6 200.0 ± 86.3 395.3 ± 147.1

120 min 39.2 ± 9.5 127.5 ± 32.6 168.1 ± 34.9

Data sourced from

Tsukamoto et al.

(2014).[9]

Table 3: Urinary Excretion of L-Psicose in Humans
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Ingested Dose (g/kg BW)
Accumulated Urinary Excretion Rate
(within 48 hours)

0.34 ~70%

0.17 ~70%

0.08 ~70%

Data sourced from Iida et al. (2010).[7]

Experimental Protocols
Animal Studies with Radioactive L-Psicose
A key methodology for tracing the metabolic fate of L-Psicose involves the use of a

radiolabeled form, typically 14C-labeled D-psicose.

Synthesis of Radioactive D-Psicose: Radioactive D-psicose is enzymatically synthesized

from radioactive D-allose.[1][2][3]

Animal Models: Wistar rats and C3H mice are commonly used models.[1][2][3]

Administration: 14C-labeled D-psicose is administered either orally or intravenously at a

specific dose (e.g., 100 mg/kg body weight).[1][2][3]

Sample Collection: At various time points post-administration, whole blood, urine, and

various organs (liver, kidney, brain, etc.) are collected.[1][2][3]

Quantification: The concentration of radioactivity in the collected samples is measured using

a liquid scintillation counter to determine the amount of D-psicose present.[1]

Autoradiography: For tissue distribution analysis, whole-body autoradiography is performed

on mice intravenously injected with 14C-labeled D-psicose.[1][2][3]

Human Metabolism Studies
Subjects: Healthy human volunteers participate in these studies.[7]

Administration: Subjects ingest a defined dose of D-psicose (e.g., 0.35 g/kg body weight).[7]
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Carbohydrate Energy Expenditure (CEE): Indirect calorimetry is used to measure CEE to

assess if D-psicose is metabolized for energy.[7]

Urinary Excretion Analysis: Urine samples are collected over a 48-hour period, and the

concentration of D-psicose is quantified to determine the excretion rate.[7]

Breath Hydrogen Gas Test: To assess fermentation in the large intestine, breath hydrogen

gas levels are measured after D-psicose ingestion.[7]

Signaling Pathways and Metabolic Effects
L-Psicose has been shown to influence cellular signaling pathways, contributing to its

observed physiological effects.

Inhibition of Lipogenesis and Enhancement of Fatty
Acid Oxidation
Studies in Sprague-Dawley rats have demonstrated that a diet containing D-psicose can

favorably alter lipid metabolism.[4][10] This is achieved by:

Decreasing Lipogenesis: D-psicose significantly lowers the activity of liver enzymes involved

in lipogenesis.[4][10]

Increasing Fatty Acid Oxidation: It enhances the gene expression of transcriptional

modulators responsible for fatty acid oxidation.[4][10]

p38-MAPK Pathway Inhibition
In human umbilical vein endothelial cells (HUVECs), D-psicose has been shown to inhibit the

high-glucose-stimulated expression of Monocyte Chemoattractant Protein-1 (MCP-1).[11] This

inhibitory effect is mediated, at least in part, through the inhibition of the p38-Mitogen-Activated

Protein Kinase (p38-MAPK) signaling pathway.[11]

Visualizations
Metabolic Fate of L-Psicose Workflow
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Caption: Overview of L-Psicose's journey through mammalian systems.

L-Psicose Influence on Cellular Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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